Product packaging for 22-Hydroxydocosanoate(Cat. No.:)

22-Hydroxydocosanoate

Cat. No.: B1255833
M. Wt: 355.6 g/mol
InChI Key: IBPVZXPSTLXWCG-UHFFFAOYSA-M
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Description

Contextualization within Lipid Biochemistry and Very Long-Chain Fatty Acids

In the field of lipid biochemistry, 22-hydroxydocosanoate is classified as a very long-chain fatty acid (VLCFA). foodb.ca VLCFAs are defined as fatty acids that possess an aliphatic tail consisting of 22 or more carbon atoms. foodb.cawikipedia.org As a member of this group, this compound is considered a fatty acid lipid molecule. foodb.ca Lipids are a diverse group of molecules that are fundamental to life, serving critical functions such as energy storage, signaling, and forming the structural components of cell membranes. uoanbar.edu.iqpressbooks.pub

The structure of this compound is characterized by a 22-carbon chain with a hydroxyl group at one end (the omega position) and a carboxyl group at the other. nih.gov Unlike most fatty acids which are metabolized in the mitochondria, VLCFAs are typically processed in the peroxisomes. wikipedia.org The metabolism of this compound in humans involves enzymes such as cytochrome P450 4A11 (CYP4A11), which oxidizes it to 22-oxodocosanoate. uniprot.org

Table 1: Chemical Properties of 22-Hydroxydocosanoic Acid

Property Value Source
Chemical Formula C22H44O3 nih.gov
Molecular Weight 356.6 g/mol nih.gov
IUPAC Name 22-hydroxydocosanoic acid nih.gov
Classification Very long-chain fatty acid foodb.ca
Synonyms Phellonic acid, omega-hydroxybehenic acid, 22-hydroxybehenic acid nih.govfoodb.ca
Water Solubility 0.00018 g/L (Predicted) foodb.ca
pKa (Strongest Acidic) 4.95 (Predicted) foodb.ca

Significance of Hydroxylated Fatty Acids in Biological Systems Research

Hydroxylated fatty acids (HFAs) are a class of fatty acids containing one or more hydroxyl groups. mdpi.com These compounds are of significant interest in biological research due to their unique properties and diverse functions. The presence of a hydroxyl group increases the reactivity, stability, and viscosity of the fatty acid compared to its non-hydroxylated counterparts. mdpi.com

In biological systems, hydroxylated fatty acids are crucial components of various lipids, including waxes and cerebrosides. mdpi.com They play a vital role in the structure and function of biological membranes. The hydroxyl group can participate in hydrogen bonding, which helps to stabilize lipid-lipid interactions within the membrane. mdpi.com This can influence membrane fluidity and the formation of specialized membrane microdomains. mdpi.comnih.gov

Research has shown that HFAs are key building blocks of biopolymers like cutin and suberin, which form protective barriers on the surfaces of plants. gerli.comoup.com For instance, this compound is a known monomer in suberin, a complex polyester (B1180765) found in plant roots and bark, contributing to the plant's defense against environmental stress and pathogens. oup.comualberta.ca The study of hydroxylated fatty acids is therefore essential for understanding plant biology, lipid metabolism, and the biophysical properties of cell membranes. mdpi.comjst.go.jp

Detailed Research Findings

Academic studies have identified this compound in various biological contexts, highlighting its role in plant and human metabolism. In plants, it is a significant component of suberin, a protective polymer. Research on cork (Quercus suber) has established methods for extracting and purifying suberin acids, including 22-hydroxydocosanoic acid methyl ester. oup.comgoogle.com

Metabolomic analysis of green-colored cotton fibers revealed a high accumulation of this compound. mdpi.com This accumulation was linked to the significant up-regulation of genes encoding cytochrome P450 enzymes, specifically CYP86A1 and CYP86B1, which are known fatty acid ω-hydroxylases. mdpi.com In Arabidopsis, research into glycerol-3-phosphate acyltransferase (GPAT) enzymes, which are involved in the synthesis of lipids like cutin and suberin, has used this compound as a substrate to probe enzyme activity and specificity. oup.com

In human metabolism, the cytochrome P450 enzyme CYP4A11 is known to be involved in the ω-oxidation of fatty acids. uniprot.org This enzyme catalyzes the conversion of this compound to 22-oxodocosanoate, a step that can initiate the chain shortening of very long-chain fatty acids. uniprot.org Furthermore, the synthesis of tert-butyl this compound has been described in the literature, often as a step in the creation of more complex molecules for research or cosmetic applications. prepchem.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H43O3- B1255833 22-Hydroxydocosanoate

Properties

Molecular Formula

C22H43O3-

Molecular Weight

355.6 g/mol

IUPAC Name

22-hydroxydocosanoate

InChI

InChI=1S/C22H44O3/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(24)25/h23H,1-21H2,(H,24,25)/p-1

InChI Key

IBPVZXPSTLXWCG-UHFFFAOYSA-M

Canonical SMILES

C(CCCCCCCCCCC(=O)[O-])CCCCCCCCCCO

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 22 Hydroxydocosanoate

De Novo Synthesis Pathways and Precursor Elongation

The carbon backbone of 22-hydroxydocosanoate is constructed through the extension of pre-existing fatty acid chains, a fundamental process in lipid metabolism.

In plants, the synthesis of very-long-chain fatty acids (VLCFAs), including the C22 precursor of this compound, occurs in the endoplasmic reticulum. mdpi.comnih.gov This process is carried out by a fatty acid elongation (FAE) complex, which sequentially adds two-carbon units to a growing acyl chain. nih.gov The initial building blocks are typically C16 and C18 fatty acids produced in the plastids. mdpi.comresearchgate.net These are then elongated by the FAE complex, which consists of four core enzymes. nih.gov A key component of this complex is the condensing enzyme, which provides substrate specificity and largely determines the final chain length of the fatty acid produced. nih.gov In plants, there are two main families of condensing enzymes: FATTY ACID ELONGATION 1 (FAE1)-type ketoacyl-CoA synthases (KCSs) and ELONGATION DEFECTIVE-LIKEs (ELO-LIKEs). nih.gov The C22 fatty acid, docosanoic acid, serves as the direct precursor for this compound. nih.govnih.gov

The defining step in the formation of this compound from docosanoic acid is the introduction of a hydroxyl group at the terminal (ω) carbon. This reaction is catalyzed by a specific group of enzymes known as cytochrome P450 monooxygenases (CYPs). mdpi.commicrobenotes.com These enzymes are crucial for the biosynthesis of suberin, a complex polyester (B1180765) that forms a protective barrier in plant roots and other tissues. mdpi.commdpi.com

Members of the CYP86 family of cytochrome P450s are well-established as key players in the ω-hydroxylation of fatty acids for suberin biosynthesis. mdpi.commdpi.com

CYP86A1 , also known as HORST, has been identified as a fatty acid ω-hydroxylase essential for the synthesis of aliphatic suberin monomers in Arabidopsis. mdpi.commdpi.com Mutants lacking a functional CYP86A1 show a significant reduction in ω-hydroxy acids, particularly those with chain lengths shorter than C20. mdpi.com

CYP86B1 is another critical oxidase involved in the biosynthesis of suberin ω-hydroxy acids and α,ω-dicarboxylic acids. mdpi.comnih.govnih.gov Studies on Arabidopsis mutants have demonstrated that CYP86B1 is specifically required for the synthesis of very-long-chain ω-hydroxy acids, including C22 and C24 derivatives. nih.govnih.gov A reduction in CYP86B1 activity leads to a significant decrease in C22 and C24 ω-hydroxy acids and their corresponding dicarboxylic acids in the suberin of roots and seed coats. nih.govnih.gov This strongly indicates that CYP86B1 is the primary enzyme responsible for the ω-hydroxylation of docosanoic acid to form this compound in these tissues. nih.govnih.gov In fact, the accumulation of C22 and C24 fatty acid precursors in cyp86b1 mutants further supports its role as a very-long-chain fatty acid hydroxylase. nih.govnih.gov

While the CYP86 family is central to the ω-hydroxylation of fatty acids for suberin, other CYP families, such as CYP70 and CYP77, are also involved in fatty acid hydroxylation, although their primary role is often in-chain hydroxylation rather than ω-hydroxylation. mdpi.comresearchgate.net For instance, the CYP703 family is involved in the in-chain hydroxylation of mid-chain fatty acids, which is crucial for the formation of pollen exine. mdpi.comresearchgate.net Similarly, members of the CYP77 family, like AtCYP77A4 and AtCYP77A6, can in-chain-hydroxylate fatty acids to produce cutin precursors. mdpi.com While not directly responsible for the ω-hydroxylation to form this compound, their activities highlight the diverse roles of CYPs in modifying fatty acids for various biopolymers in plants.

Role of Specific Cytochrome P450 Monooxygenases in ω-Hydroxylation

Involvement of CYP86 Family (e.g., CYP86A1, CYP86B1)

Omega-Oxidation Pathway of this compound

Once formed, this compound can be further metabolized through the omega-oxidation pathway. This pathway is an alternative to the more common beta-oxidation and involves the oxidation of the ω-carbon. microbenotes.comwikipedia.org It typically occurs in the endoplasmic reticulum. microbenotes.comallen.in

The first step in the further oxidation of this compound is its conversion to 22-oxodocosanoate . This reaction involves the oxidation of the terminal hydroxyl group to an aldehyde. wikipedia.orgallen.in This enzymatic step is a critical part of the pathway that ultimately leads to the formation of a dicarboxylic acid. wikipedia.orgnih.gov In humans, this conversion is mediated by NAD+-dependent alcohol dehydrogenase. nih.gov In rat liver microsomes, the formation of the corresponding dicarboxylic acid from this compound has been shown to be driven by either NAD+ or NADPH. nih.gov The subsequent oxidation of 22-oxodocosanoate yields docosanedioate. uniprot.orguniprot.org

Role of Specific Cytochrome P450 Isoforms (e.g., CYP4F3, CYP4A11)

The initial and rate-limiting step in the formation of this compound is the ω-hydroxylation of its precursor, docosanoic acid (also known as behenic acid). This reaction involves the insertion of a hydroxyl group at the terminal (ω) carbon of the fatty acid chain. This crucial oxidation step is catalyzed by a specific group of enzymes known as cytochrome P450 monooxygenases (CYPs), particularly those belonging to the CYP4 family. mdpi.com

In humans, members of the CYP4F and CYP4A subfamilies are primarily responsible for the ω-oxidation of very-long-chain fatty acids (VLCFAs), including docosanoic acid. mdpi.comfrontiersin.org Specific isoforms, such as CYP4F3 (notably the CYP4F3B variant) and CYP4A11, have been identified as key players in this metabolic pathway. mdpi.combiorxiv.orgbohrium.com These enzymes are located in the endoplasmic reticulum of liver and kidney cells. oup.com The reaction requires NADPH as a cofactor and molecular oxygen. oup.comwiley.com The high sensitivity of this process to specific inhibitors like 17-octadecynoic acid further confirms the involvement of the CYP4 family. mdpi.com

Studies with human recombinant enzymes have shown that both CYP4F2 and CYP4F3B can catalyze the ω-hydroxylation of VLCFAs with high affinity. mdpi.com The isoform CYP4F3A is also known to contribute to the degradation of saturated VLCFAs like docosanoic acid by catalyzing successive omega-oxidations. bohrium.com Similarly, CYP4A11 is involved in the metabolism of fatty acids, contributing to their degradation through ω-oxidation. biorxiv.orgoup.com The activity of these enzymes prevents the harmful accumulation of free fatty acids, which can lead to lipotoxicity. researchgate.net

Table 1: Key Cytochrome P450 Isoforms in this compound Biosynthesis

Enzyme IsoformSubstrateProductCofactors/InhibitorsOrganism/TissueReference
CYP4F3 (CYP4F3B)Docosanoic acid (C22:0)This compoundNADPH, O2 / Inhibited by 17-octadecynoic acidHuman Liver mdpi.combohrium.com
CYP4A11Docosanoic acid (C22:0)This compoundNADPH, O2Human Liver, Kidney biorxiv.orgoup.com
CYP4A/CYP4F SubfamiliesDocosanoic acid (C22:0)This compoundNADPH, O2 / Inhibited by ketoconazole, miconazoleRat Liver oup.comwiley.com

Subsequent Metabolism to Dicarboxylic Acids

Following its synthesis, this compound does not typically accumulate in cells. Instead, it serves as an intermediate in a pathway that leads to the formation of a long-chain dicarboxylic acid. This subsequent metabolism involves the further oxidation of the newly introduced hydroxyl group.

The process occurs in two steps, catalyzed by cytosolic enzymes: long-chain alcohol dehydrogenase and aldehyde dehydrogenase. First, the hydroxyl group of this compound is oxidized to an aldehyde, forming 22-oxodocosanoate. bohrium.comresearchgate.net This intermediate is then rapidly oxidized to a carboxylic acid group, resulting in the final product, docosanedioic acid (a C22:0-dicarboxylic acid). oup.comwiley.commdpi.com Studies in rat liver microsomes have shown that this conversion can be driven by either NAD+ or NADPH as a cofactor. oup.comwiley.com

The resulting dicarboxylic acids are important metabolites. They can be further broken down through peroxisomal β-oxidation, a process that shortens the carbon chain from both ends. researchgate.netcreative-proteomics.com This pathway provides an alternative route for the degradation of very-long-chain fatty acids, particularly when mitochondrial β-oxidation is impaired. mdpi.comcreative-proteomics.com

Integration with Broader Lipid Metabolism Networks

Connection to Cutin, Suberine, and Wax Biosynthesis Pathways

In the realm of plant biology, this compound is a key building block for complex, protective biopolymers, namely cutin, suberin, and their associated waxes. preprints.orgfrontiersin.orgigem.wiki These lipid polyesters form barriers on the surfaces of aerial plant parts (cutin) and in specific internal and external cell layers, such as roots and bark (suberin), protecting the plant from environmental stress, water loss, and pathogens. nih.govplos.org

This compound, along with other long-chain ω-hydroxy fatty acids, is considered a characteristic monomer of suberin. nih.govbiorxiv.org Chemical analysis of suberized tissues, such as in green cotton fibers and cork, has confirmed the presence of this compound as a significant component. nih.gov The biosynthesis of these monomers involves the ω-hydroxylation of very-long-chain fatty acids by plant-specific cytochrome P450 enzymes, such as those from the CYP86B1 family, which are functionally analogous to the mammalian CYP4 enzymes. preprints.orgnih.gov

Metabolomic studies have shown a high accumulation of this compound and its downstream product, docosanedioate, in tissues actively synthesizing suberin. preprints.orgnih.gov These monomers are esterified to a glycerol (B35011) backbone or to other monomers to form the complex, cross-linked structure of the suberin polymer. plos.org Therefore, the metabolic pathway leading to this compound is directly integrated with the synthesis of these essential plant protective layers.

Table 2: Role of this compound in Plant Biopolymer Synthesis

BiopolymerRole of this compoundKey Associated MetabolitesPlant ExampleReference
SuberinAliphatic MonomerDocosanedioate, Ferulic Acid, GlycerolCork Oak (Quercus suber), Potato (Solanum tuberosum), Arabidopsis nih.govbiorxiv.orgnih.gov
CutinAliphatic Monomer (less common than in suberin)C16/C18 Hydroxy and Epoxy Fatty AcidsTomato (Solanum lycopersicum), Arabidopsis frontiersin.orgnih.gov
WaxesPrecursor for wax componentsVery-long-chain fatty acids, 1-AlkanolsArabidopsis, Green Cotton preprints.orgigem.wiki

Metabolic Flux Analysis in Lipid Pathways Involving this compound

Metabolic Flux Analysis (MFA) is a powerful systems biology technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. mdpi.com By using stable isotope tracers, such as 13C-labeled glucose, researchers can track the flow of carbon atoms through metabolic networks and determine the activity of different pathways. mdpi.com

While specific MFA studies focusing exclusively on the flux through the this compound pathway are not widely documented, the principles of MFA are highly applicable and have been used to investigate related areas of lipid metabolism. For instance, MFA has been employed to analyze fatty acid biosynthesis and elongation in oilseeds and to model the complex metabolic networks of suberin biosynthesis in plants like the cork oak (Quercus suber). biorxiv.orgoup.com

In the context of suberin biosynthesis, 13C-labeling experiments can elucidate the partitioning of carbon from primary metabolism (like glycolysis) into the various precursors of suberin, including very-long-chain fatty acids. mdpi.com By tracking the incorporation of 13C into this compound and its downstream product, docosanedioate, it would be possible to quantify the flux towards the aliphatic domain of suberin. mdpi.com Such an analysis could identify rate-limiting steps or metabolic bottlenecks in the production of these essential biopolymers, providing valuable information for metabolic engineering efforts aimed at enhancing plant stress tolerance or improving the quality of natural products like cork. biorxiv.org

Genetic and Enzymatic Regulation of 22 Hydroxydocosanoate Homeostasis

Transcriptional and Translational Control Mechanisms

The expression of enzymes responsible for the metabolism of 22-hydroxydocosanoate is tightly controlled by a variety of transcriptional and translational mechanisms. This ensures that the production of these enzymes is responsive to the metabolic state of the cell.

The primary enzymes involved in the metabolism of very-long-chain fatty acids, including the degradation of this compound, are members of the cytochrome P450 family, specifically the CYP4A and CYP4F subfamilies. researchgate.net These enzymes catalyze the omega (ω)-hydroxylation of fatty acids, a critical step in their catabolism. researchgate.net The product of this compound oxidation is 22-oxodocosanoate. nih.gov

Gene expression studies have revealed tissue-specific and condition-specific regulation of these P450 genes. For instance, the CYP4F3 gene produces two distinct splice variants, CYP4F3A and CYP4F3B, through alternative splicing. wikipedia.org CYP4F3A is predominantly expressed in leukocytes, where it plays a key role in inactivating inflammatory mediators, while CYP4F3B is found mostly in the liver. wikipedia.orgnih.govresearchgate.net Similarly, CYP4A11 is highly expressed in the human liver and kidney. jcancer.org In plants, the accumulation of this compound in the fibers of green-colored cotton has been linked to the significant upregulation of CYP86A1 and CYP86B1 genes, which are also part of the P450 superfamily. mdpi.com

Table 1: Expression and Function of Key Enzymes in this compound Metabolism

GeneEnzymePrimary Tissue/Organism of ExpressionMetabolic Function Related to this compoundReference
CYP4F2Cytochrome P450 4F2Liver, KidneyMetabolizes and inactivates long-chain fatty acids via ω-hydroxylation. nih.gov
CYP4F3Cytochrome P450 4F3 (A/B)Leukocytes (CYP4F3A), Liver (CYP4F3B)Catalyzes ω-oxidation of fatty acids and inflammatory mediators. nih.govresearchgate.net
CYP4A11Cytochrome P450 4A11Liver, KidneyCatalyzes ω-hydroxylation of fatty acids. jcancer.org
CYP86A1 / CYP86B1Cytochrome P450 86A1 / 86B1Cotton (Gossypium hirsutum)Upregulation is correlated with high accumulation of this compound. mdpi.com

The expression of the P450 genes involved in this compound homeostasis is governed by specific regulatory elements in their promoters and the transcription factors that bind to them.

The CYP4A11 gene contains a peroxisome proliferator response element, which allows for its regulation by the transcription factor Peroxisome Proliferator-Activated Receptor alpha (PPARα). jcancer.orgmaayanlab.cloud PPARα is a key regulator of genes controlling fatty acid metabolism. jcancer.org A functional single nucleotide polymorphism (SNP) at position -845 in the CYP4A11 promoter has been shown to alter its transcriptional activity, with the GG genotype leading to lower expression compared to the AA genotype. ahajournals.org

Transcription of the CYP4F2 gene is activated by Sterol Regulatory Element-Binding Proteins (SREBPs), specifically SREBP-1a and SREBP-2, which bind to identified sites in the gene's promoter region. nih.govnih.gov Its expression is also induced by retinoic acids through the nuclear receptors RXRα and RARα and by activators of AMP-activated protein kinase (AMPK). nih.govresearchgate.netresearchgate.net

The tissue-specific expression of CYP4F3 isoforms is achieved through the use of alternative promoters, leading to distinct transcription start sites for the CYP4F3A transcript in myeloid cells and the CYP4F3B transcript in the liver. nih.govwikigenes.org

Table 2: Transcriptional Regulators of Enzymes in this compound Metabolism

GeneTranscription Factor / RegulatorRegulatory Element / MechanismEffect on Gene ExpressionReference
CYP4A11PPARαPeroxisome Proliferator Response Element (PPRE)Activation jcancer.orgmaayanlab.cloud
CYP4F2SREBP-1a, SREBP-2Sterol Regulatory Element (SRE)Transactivation nih.govnih.gov
CYP4F2RXRα, RARαRetinoic Acid ResponseStimulation nih.govresearchgate.net
CYP4F2AMPK ActivatorsAMPK-dependent pathwayInduction researchgate.net
CYP4F3Lineage-specific factorsAlternative Promoter UsageTissue-specific expression nih.govwikigenes.org

Gene Expression Profiling of Biosynthetic and Degradative Enzymes (e.g., P450 genes)

Post-Translational Modifications Affecting Enzyme Activity

Following translation, the activity of metabolic enzymes can be further modulated by post-translational modifications (PTMs). These modifications, such as phosphorylation and covalent additions, can alter an enzyme's catalytic efficiency, stability, or interaction with other molecules. nih.gov

For the CYP4F subfamily, PTMs are crucial for regulating function. The activity of CYP4F11 can be completely blocked by post-translational modification by 4-hydroxynonenal (B163490) (4-HNE), a product of lipid peroxidation, which conjugates to amino acid residues in the substrate recognition site. nih.govmdpi.com A common genetic variant of CYP4F2 (V433M) results in reduced enzyme levels and activity, likely by affecting the protein's translation or promoting its degradation. nih.gov Furthermore, there is evidence suggesting that CYP4F2 activity may be regulated by phosphorylation via AMPK. researchgate.net In the case of CYP4A11, its catalytic activity can be inhibited by a redox-sensitive modification known as heme-thiolate sulfenylation, which acts as a molecular switch. nih.gov

Table 3: Post-Translational Modifications of Enzymes in Fatty Acid Metabolism

EnzymeModificationEffect on EnzymeReference
CYP4F11Conjugation by 4-hydroxynonenal (4-HNE)Blocks substrate binding and inhibits catalytic activity. nih.govmdpi.com
CYP4F2V433M polymorphismReduced enzyme levels, possibly via effects on translation or degradation. nih.gov
CYP4F2Phosphorylation (putative)Regulation of activity by AMPK. researchgate.net
CYP4A11Heme-thiolate sulfenylationActs as a redox switch for catalytic inhibition. nih.gov

Genetic Engineering Approaches for Pathway Modulation

Advances in genetic engineering provide powerful tools to modulate metabolic pathways, offering insights into the function of specific genes and their metabolic consequences.

Targeted manipulation of the genes encoding fatty acid metabolizing enzymes has profound effects on cellular lipid profiles. While specific genetic engineering studies targeting this compound are not widely documented, the consequences of altered enzyme function can be inferred from studies of natural genetic variants and the known function of the enzymes.

For example, the CYP4F2 V433M variant, which leads to reduced enzyme function, is associated with altered vitamin K metabolism. nih.govnih.gov This demonstrates that modifying the activity of a single P450 enzyme can have significant systemic metabolic effects. Similarly, a functional polymorphism in the promoter of CYP4A11 that reduces its expression is associated with hypertension, linking its metabolic activity to blood pressure regulation. ahajournals.org Based on these findings, it can be predicted that targeted gene manipulation, such as a CRISPR/Cas9-mediated knockout of CYP4A11 or CYP4F2, would lead to an accumulation of their substrates, including very-long-chain fatty acids like docosanoic acid and its hydroxylated form, this compound, potentially impacting cellular signaling and lipid homeostasis.

Understanding the network of genes that regulate and are regulated by the this compound pathway is essential for a complete picture of its homeostasis.

Upstream Regulatory Genes: As detailed in section 3.1.2, the primary upstream regulators of the key degradative enzymes (CYP4A11, CYP4F2) are transcription factors that respond to the cell's metabolic state. These include nuclear receptors like PPARα, RXRα, and RARα, which sense lipids and their derivatives, and central metabolic regulators like SREBPs and the AMPK signaling pathway. jcancer.orgnih.govmaayanlab.cloudnih.govresearchgate.net These upstream genes form a control network that adjusts the capacity for fatty acid degradation in response to nutrient availability and cellular energy status.

Downstream Regulatory Genes/Pathways: The direct downstream product of this compound ω-oxidation is 22-oxodocosanoate, which can be further metabolized. nih.gov The broader downstream impact of this metabolic pathway is significant. The enzymes CYP4F2, CYP4F3, and CYP4A11 also metabolize other critical signaling molecules derived from fatty acids, such as leukotrienes and arachidonic acid. wikipedia.orgwikipedia.orgmedsciencegroup.com By metabolizing and inactivating pro-inflammatory leukotrienes, the CYP4F enzymes regulate the inflammatory response. wikipedia.org Concurrently, by producing 20-HETE from arachidonic acid, these enzymes influence vascular tone and blood pressure. medsciencegroup.com Therefore, the regulation of this compound homeostasis is intrinsically linked to the control of inflammation and cardiovascular function.

Biological Functions and Physiological Roles of 22 Hydroxydocosanoate in Research Contexts

Structural Contributions in Plant Tissues

22-Hydroxydocosanoate is a fundamental building block for major protective biopolymers in plants. Its bifunctional nature, possessing a carboxylic acid at one end and a hydroxyl group at the other, makes it ideally suited for forming polyesters that provide structural integrity and barrier properties to various plant tissues. nih.govfrontiersin.org

The plant cuticle is a protective layer covering the aerial parts of plants, playing a vital role in preventing water loss and protecting against external threats. nih.govoup.com This layer is primarily composed of a cutin polymer matrix with embedded and overlying cuticular waxes. nih.govmdpi.com While the main components of cutin are typically C16 and C18 fatty acids, very-long-chain fatty acids (VLCFAs) and their derivatives, including 22-hydroxydocosanoic acid, are also found as components of the cuticular polyesters in some species. nih.govusp.br

**Table 1: Relative Abundance of 2-Hydroxy Fatty Acids in Leaf Cutin of Wild-Type vs. dso-1 Mutant Arabidopsis*** *This table presents data on the changes in the composition of 2-hydroxy fatty acids, including a C22 variant, in the leaf cutin of an Arabidopsis mutant (dso-1) compared to the wild type. Data is derived from research on cuticular lipid secretion.

Source: Adapted from Bird, D., et al. (2007). The Arabidopsis DESPERADO/AtWBC11 Transporter Is Required for Cutin and Wax Secretion. nih.gov

Suberin is a complex, hydrophobic biopolymer found in the cell walls of specific tissues like the root endodermis, periderm, and seed coats, where it forms a critical barrier to control the movement of water and solutes and protect against pathogens. nih.govfrontiersin.org The aliphatic domain of suberin is a polyester (B1180765) composed mainly of very-long-chain ω-hydroxyacids and α,ω-diacids, with this compound often being a significant monomer. frontiersin.orgfrontiersin.org

Research has firmly established the role of this compound in suberin composition. For instance, chemical analysis of suberin in green lint cotton fibres revealed that 22-hydroxydocosanoic acid was the predominant monomer, constituting 65% of the total monomeric mixture. scispace.com In Arabidopsis, the synthesis of C22 and C24 ω-hydroxyacids for root and seed suberin is dependent on the cytochrome P450 monooxygenase CYP86B1. nih.gov Mutants lacking this enzyme show a strong reduction in C22 and C24 hydroxyacids in their suberin polyester, with a corresponding accumulation of their C22 and C24 fatty acid precursors. nih.gov Similarly, mutations in the β-ketoacyl-CoA synthase enzymes KCS20 and KCS2 lead to a significant reduction in C22 and C24 VLCFAs in root suberin. mdpi.com These findings highlight that this compound is not just a component but a key structural element whose synthesis is tightly regulated for proper suberin formation. nih.govmdpi.com

The structural integrity of the plant cell wall is crucial for providing support, defining cell shape, and mediating interactions with the environment. frontiersin.orgslu.se The integration of biopolymers like suberin, rich in this compound, into the cell wall is fundamental to its function as a protective barrier. Suberized cell walls form apoplastic barriers that restrict water and nutrient loss and prevent pathogen invasion. nih.gov

The proper composition of suberin is critical for its function. When the biosynthesis of suberin monomers like this compound is disrupted, the integrity of the barrier can be compromised. For example, research on mutants with altered suberin composition, specifically those deficient in the feruloylation of ω-hydroxyfatty acids, demonstrated enhanced permeability and sensitivity to ionic stress, similar to mutants severely lacking in aliphatic suberin. pnas.org This indicates that the correct assembly of all suberin components, including the esters formed from ω-hydroxyacids like this compound, is essential for the structural and functional integrity of the suberized cell wall. frontiersin.orgpnas.org Therefore, this compound directly impacts cell wall function by being an indispensable monomer for building these robust, protective polyester domains. nih.govfrontiersin.org

Role in Suberin Polymer Formation and Composition

Involvement in Plant Stress Responses

Plants have developed complex mechanisms to adapt to and tolerate various environmental stresses. nih.govresearchgate.net The structural barriers formed by cutin and suberin play a significant role in this adaptation, and as a key monomer of these polymers, this compound is implicated in plant stress responses.

Abiotic stresses such as high salinity and drought pose significant threats to plant survival and productivity. researchgate.netresearchgate.net The suberin lamellae in root endodermal cells act as a crucial barrier, regulating the uptake of water and ions, which is a key mechanism for salinity tolerance. frontiersin.org The chemical composition of suberin, including its content of VLCFAs like this compound, influences the effectiveness of this barrier.

Studies have shown a direct link between suberin composition and stress adaptation. For example, plants with defective suberin biosynthesis show increased sensitivity to salt stress. pnas.org Furthermore, environmental conditions can alter suberin chemistry. In a study on grass species, exposure to warming and elevated CO2 led to an increase in the proportion of ω-hydroxy acids, including 22-hydroxydocosanoic acid, in the root suberin of one species. oup.com This suggests that plants may remodel their suberin composition, potentially enhancing their barrier properties as an adaptive response to changing environmental conditions. oup.com In halophytes, the fatty acid profiles of their membranes, which are crucial for salt tolerance, also point to the importance of lipid composition in adapting to saline environments. mdpi.com

**Table 2: Effect of Climate Treatments on the Relative Abundance of 22-Hydroxydocosanoic Acid in Root Suberin of Pascopyrum smithii*** *This table illustrates the change in the relative abundance (% of total) of 22-hydroxydocosanoic acid in the root suberin of the grass species Pascopyrum smithii under different environmental conditions.

Source: Adapted from Pindter, K., et al. (2017). Warming and elevated CO2 alter the suberin chemistry in roots of photosynthetically divergent grass species. oup.com

Plants rely on a combination of physical and chemical defenses to protect themselves from pathogens and herbivores. thescipub.comresearchgate.net The cuticle and suberized cell walls represent a primary line of structural defense, forming a physical barrier that is difficult for invading organisms to penetrate. nih.govnumberanalytics.com

The integrity of these barriers is paramount for effective defense. As a major component of suberin, this compound contributes directly to the robustness of this defensive wall. scispace.com Research has shown that defects in suberin composition can lead to a compromised barrier. For instance, Arabidopsis mutants unable to properly form feruloyl esters with ω-hydroxyacids in their suberin displayed enhanced permeability. pnas.org This structural weakness could make the plant more susceptible to pathogen ingress. The synthesis of very-long-chain fatty acids is also recognized as part of the lipid signaling pathways involved in plant responses to pathogens. genome.jp By contributing to the formation of a resilient and impermeable suberin polymer, this compound plays a crucial role in maintaining the structural integrity necessary for plant defense. nih.govpnas.org

Table of Mentioned Compounds

Occurrence and Distribution Across Biological Systems

Detection and Quantitative Analysis in Diverse Plant Species and Tissues (e.g., Lactuca indica, cotton, cork oak)

This compound, a long-chain ω-hydroxy fatty acid, has been identified as a significant component of the protective outer layers of various plants. Its presence is particularly notable in the suberin and cutin of plant tissues, where it contributes to the structural integrity and barrier properties of these polymers.

In Lactuca indica (Indian lettuce):

Research on Lactuca indica has highlighted the role of this compound in the plant's response to environmental stress. A study investigating the effects of seawater irrigation on Lactuca indica seedlings found that the upregulation of certain genes promoted the formation of long-chain fatty acids, including this compound. nih.gov This suggests a role for this compound in the plant's adaptation to saline conditions, likely by reinforcing the protective cuticular layer to mitigate water loss and ion toxicity. nih.gov Lactuca indica is a wild edible vegetable recognized for its use in traditional medicine and its rich content of secondary metabolites. nih.govnchu.edu.twnih.govwikipedia.org

In Cotton (Gossypium hirsutum):

This compound is a major aliphatic constituent of the suberin in green cotton fibers, while it is only a minor component in white cotton fibers. biomart.cnwindows.net Chemical analysis has confirmed that the cell walls of green cotton fibers contain suberin layers, with 22-hydroxydocosanoic acid accounting for 65% of the total monomers. mdpi.com The high accumulation of this compound in green cotton fibers is linked to the upregulation of specific genes, such as CYP86A1 and CYP86B1, which are involved in fatty acid ω-hydroxylation. mdpi.com This suggests a specialized biological function for this compound in the unique characteristics of green-colored cotton fibers.

In Cork Oak (Quercus suber):

The outer bark of the cork oak is a rich source of suberin, a complex polyester primarily composed of long-chain fatty acids and glycerol (B35011). google.com 22-Hydroxydocosanoic acid is a prominent monomer in cork suberin, with a chain length of 22 carbons being one of the more abundant saturated monomers. google.comresearchgate.net Processes for the extraction and purification of suberin acids from cork have been developed to isolate valuable compounds like 22-hydroxydocosanoic acid methyl ester. google.com The presence and abundance of this compound in cork contribute to its characteristic properties, such as impermeability and durability. google.commdpi.comsisef.orgnotulaebotanicae.ro

Quantitative Data in Plant Tissues:

The following table summarizes the detection and relative abundance of this compound in the aforementioned plant species and tissues.

Plant SpeciesTissueCompound DetectedRelative Abundance/SignificanceReference
Lactuca indicaSeedlings (whole plant)This compoundUpregulated under seawater stress nih.gov
Gossypium hirsutum (Green Cotton)Fiber Cell Wall22-Hydroxydocosanoic acidMajor aliphatic constituent (65% of total suberin monomers) biomart.cnwindows.netmdpi.com
Gossypium hirsutum (White Cotton)Fiber22-Hydroxydocosanoic acidVery minor component biomart.cnwindows.net
Quercus suber (Cork Oak)Outer Bark (Cork)22-Hydroxydocosanoic acidAbundant suberin monomer google.comresearchgate.net
Quercus suber (Cork Oak)Phellogen, Inner BarkThis compoundAssociated with "Cutin, suberin and wax biosynthesis" pathway biorxiv.org

Metabolite Profiling Across Developmental Stages or Environmental Conditions

Metabolomic studies provide valuable insights into the dynamic changes of compounds like this compound in response to developmental cues and environmental stimuli.

In a study comparing green-colored cotton fibers (GCF) to white-colored cotton fibers (WCF) at 24 days post-anthesis, a significant upregulation of metabolites involved in cutin, suberin, and wax biosynthesis was observed in the green fibers. mdpi.com Among these, this compound was one of the ten upregulated metabolites, indicating its increased synthesis during the development of these specialized fibers. mdpi.com This differential accumulation suggests a programmed developmental regulation of the biosynthetic pathway leading to this compound in cotton.

Environmental stress, such as exposure to seawater, has been shown to induce the production of this compound in Lactuca indica seedlings. nih.gov This response is part of a broader metabolic adjustment to cope with the stress, highlighting the compound's role in plant defense and adaptation mechanisms.

Furthermore, metabolite profiling in response to different fertilization levels or pathogen interactions can reveal shifts in the allocation of resources towards the synthesis of protective compounds. For instance, studies on other plant species have shown that nutrient availability and symbiotic relationships can influence the composition of root and shoot metabolites, which would likely include changes in suberin components like this compound. ethz.chmdpi.comfrontiersin.orgfrontiersin.org

The table below illustrates examples of how the abundance of this compound can vary under different conditions.

Plant SpeciesCondition/Developmental StageTissueChange in this compound LevelReference
Lactuca indicaSeawater IrrigationSeedlingsIncreased nih.gov
Gossypium hirsutumGreen-colored fiber vs. White-colored fiber (24 days post-anthesis)FiberIncreased in green fiber mdpi.com

Advanced Methodologies for the Academic Study of 22 Hydroxydocosanoate

Advanced Analytical Chemistry Techniques for Quantification and Structural Elucidation

The precise measurement and structural characterization of 22-hydroxydocosanoate rely on a suite of advanced analytical chemistry techniques. These methods provide the sensitivity and specificity required to analyze this compound, often present in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for both the qualitative identification and quantitative measurement of this compound. researchgate.netresearchgate.net The methodology typically involves the conversion of the fatty acid into a more volatile derivative, such as a methyl ester, to facilitate its passage through the gas chromatograph. nih.govwiley.commarinelipids.ca The subsequent mass spectrometry analysis provides a fragmentation pattern that serves as a molecular fingerprint for identification.

For quantitative analysis, stable isotope-labeled internal standards are often employed to enhance precision and accuracy by correcting for losses during sample preparation and analysis. lipidmaps.orgnih.gov The selection of specific ions for monitoring (Selected Ion Monitoring, SIM) further increases the sensitivity and specificity of the quantification. lipidmaps.org

A study on green-colored cotton fibers identified this compound as one of the upregulated metabolites in the cutin, suberin, and wax biosynthesis pathway. mdpi.com The analysis was performed using GC-MS, highlighting the technique's utility in complex botanical studies. mdpi.com Another study tentatively identified ethyl this compound in bio-oil using GC/MS, noting a characteristic rearrangement ion at m/z 98 for long-chain difunctional compounds. researchgate.net

High-Resolution Mass Spectrometry (HR-MS) for Fine Structural Characterization

High-Resolution Mass Spectrometry (HR-MS) offers a significant advantage over standard mass spectrometry by providing highly accurate mass measurements, typically to within 0.001 atomic mass units. researchgate.netinnovareacademics.in This precision allows for the determination of the elemental composition of this compound and its fragments, which is crucial for unambiguous identification and fine structural characterization. researchgate.netinnovareacademics.inthermofisher.com

HR-MS can be coupled with various ionization techniques and separation methods, including GC and liquid chromatography (LC). chromatographytoday.com This combination is particularly powerful for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental compositions—which is a common challenge in the analysis of complex biological samples. thermofisher.com In lipidomics, HR-MS has been instrumental in the identification of novel lipid species, such as (O-acyl)-ω-hydroxy-fatty acids (OAHFAs) in equine amniotic fluid, where the high mass accuracy (<2 ppm mass error) was essential for validating their structures. nih.gov While this study did not specifically identify this compound, it demonstrates the capability of HR-MS in characterizing structurally related long-chain hydroxy fatty acids.

Isotopic Labeling and Tracing for Metabolic Studies (e.g., ¹³C-Metabolic Flux Analysis)

Isotopic labeling is a powerful tool for investigating the metabolic fate of this compound. By introducing stable isotopes, such as ¹³C or ²H, into precursor molecules, researchers can trace the pathways of synthesis, breakdown, and conversion of the fatty acid in vivo or in cell culture. nih.govnih.govbioscientifica.com

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a specific application of isotopic labeling that quantifies the rates (fluxes) of metabolic pathways. frontiersin.orgnih.govosti.gov In this approach, cells or organisms are supplied with a ¹³C-labeled substrate, such as glucose or acetate. researchgate.netcreative-proteomics.com The distribution of the ¹³C label in downstream metabolites, including fatty acids, is then measured by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govoup.com This data, combined with a stoichiometric model of metabolism, allows for the calculation of intracellular metabolic fluxes. frontiersin.orgnih.govosti.gov

While direct ¹³C-MFA studies on this compound are not widely reported, the methodology has been extensively applied to understand fatty acid metabolism in general. frontiersin.orgnih.govosti.gov For example, ¹³C-MFA has been used to engineer Saccharomyces cerevisiae for the overproduction of fatty acids by identifying key metabolic bottlenecks and targets for genetic modification. frontiersin.orgnih.govosti.gov These principles and techniques are directly applicable to studying the biosynthesis and metabolism of very-long-chain fatty acids like this compound.

Table 1: Isotopic Tracers Used in Fatty Acid Metabolism Studies

Isotope Labeled Substrate Application Reference
¹³C Glucose, Glutamine, Acetate Tracing carbon sources for de novo lipogenesis, ¹³C-MFA nih.govresearchgate.netoup.com
²H (D) D₂O, Deuterated fatty acids Measuring total fatty acid synthesis, tracing fatty acid uptake and modification oup.comisotope.com

Derivatization Strategies for Enhanced Chromatographic and Mass Spectrometric Detection

The chemical properties of this compound, specifically its carboxyl and hydroxyl functional groups, often necessitate derivatization prior to analysis by GC-MS to improve its volatility and thermal stability. nih.govwiley.commarinelipids.ca Derivatization can also enhance ionization efficiency and produce characteristic fragmentation patterns in mass spectrometry, aiding in both identification and quantification.

Common derivatization strategies for hydroxy fatty acids include:

Methylation: The carboxyl group is converted to a methyl ester (FAME), often using reagents like methanol (B129727) with an acid catalyst or diazomethane. nih.gov

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). wiley.commarinelipids.calipidmaps.org

A study investigating hydroxy fatty acids in vegetable oils employed a two-step derivatization process involving methylation followed by silylation to characterize the compounds by GC-MS. wiley.commarinelipids.ca Another approach involves a one-step procedure using methyl iodide to simultaneously generate methyl esters and methyl ethers. nih.gov For LC-MS analysis, derivatization with reagents like pentafluorobenzyl (PFB) bromide can improve sensitivity, particularly in negative chemical ionization mode. lipidmaps.org

Integrated "Omics" and Systems Biology Approaches

To understand the broader biological context of this compound, researchers are increasingly turning to integrated "omics" and systems biology approaches. These strategies provide a holistic view of the metabolic networks and regulatory processes in which this fatty acid is involved. nih.govfrontiersin.org

Metabolomics for Comprehensive Metabolite Profiling and Pathway Annotation

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. mdpi.commdpi.com This "global" profiling can reveal the presence and relative abundance of this compound alongside other related lipids and metabolites, providing insights into its metabolic network. mdpi.com

Untargeted metabolomics, often employing LC-HR-MS, is used to cast a wide net and discover novel or unexpected changes in the metabolome. nih.gov For instance, a non-targeted lipidomics analysis of equine amniotic fluid led to the first-time identification of (O-acyl)-ω-hydroxy-fatty acids (OAHFAs), a class of lipids to which this compound belongs. nih.gov

Targeted metabolomics, on the other hand, focuses on the precise quantification of a predefined set of metabolites, including this compound. This approach offers higher sensitivity and is often used to validate findings from untargeted studies or to investigate specific metabolic pathways. A metabolomic analysis of green-colored cotton fibers, for example, detected and quantified a range of hydroxyalkanoic acids, including this compound, revealing significant upregulation compared to white fibers. mdpi.com

Table 2: Research Findings from Metabolomic Studies Involving Hydroxyalkanoic Acids

Study Subject Key Finding Metabolites Detected Analytical Platform Reference
Green-colored cotton fibers Upregulation of cutin, suberin, and wax biosynthesis pathways. This compound, 18-hydroxyoleate, hexadecanedioate, etc. LC-MS/MS mdpi.com
Equine amniotic fluid First-time identification of (O-acyl)-ω-hydroxy-fatty acids (OAHFAs). OAHFAs with up to 52 carbon chain lengths. High-Resolution MS nih.gov

Transcriptomics for Gene Expression Analysis and Pathway Enrichment

Transcriptomics, particularly through methods like RNA-Seq, offers a powerful lens for examining the gene expression landscapes related to the metabolism of this compound and other long-chain fatty acids. mdpi.com This approach allows for a global "snapshot" of cellular activity by quantifying the abundance of RNA transcripts, which reveals which genes are active and to what extent under specific conditions. mdpi.comlexogen.com Analyzing changes in gene expression profiles helps to understand disease-induced alterations and the molecular mechanisms governing metabolic pathways. lexogen.com

In the context of fatty acid metabolism, transcriptomic studies can identify differentially expressed genes (DEGs) in response to various stimuli, such as nutrient limitation or environmental stress. frontiersin.orgnih.gov For instance, research on laying hens under physiological stress revealed that dietary supplementation with ω-3 fatty acids led to significant changes in the expression of genes involved in hepatic lipid metabolism. frontiersin.org Similarly, studies on Pseudomonas putida under nitrogen limitation have used transcriptome analysis to understand how the bacterium adjusts its metabolism to favor the synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are related to fatty acid pathways. nih.gov

Once DEGs are identified, pathway enrichment analysis using tools like Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG) is performed. frontiersin.org This step connects the identified genes to known biological processes and metabolic pathways. nih.gov Enriched pathways in studies of fatty acid metabolism often include fatty acid degradation, fatty acid biosynthesis, peroxisome function, and steroid biosynthesis. frontiersin.org For example, in the study on laying hens, GO and KEGG analysis showed that DEGs were enriched in pathways such as the AMPK signaling pathway and cholesterol metabolism. frontiersin.org Such analyses provide crucial insights into how an organism coordinates its genetic response to produce or metabolize specific compounds like this compound.

Table 1: Examples of Transcriptomic Studies in Fatty Acid Metabolism

Organism/System Condition Key Findings & Enriched Pathways Reference(s)
Laying Hens (Liver) Physiological stress with/without ω-3 fatty acid supplementation DEGs were enriched in cholesterol metabolism, steroid biosynthesis, fatty acid degradation, and the AMPK signaling pathway. frontiersin.org
Pseudomonas putida KT2440 Nitrogen limitation for mcl-PHA synthesis Identified 21 upregulated and 24 downregulated genes common to all strains under N-limitation. Potential regulators included Anr, NorR, and NtrB/NtrC. nih.gov
Desulfovibrio hydrothermalis Varying hydrostatic pressure Identified 65 DEGs related to amino acid metabolism, energy metabolism, and signal transduction. Glutamate metabolism was found to be crucial for adaptation. nih.gov
Human Studies (GWAS) Circulating fatty acid levels Gene-set enrichment analysis linked genes associated with PUFAs to lipid homeostasis, secondary alcohol metabolism, and fatty acid biosynthesis. nih.gov

Computational Modeling and Network Reconstruction (e.g., Genome-Scale Metabolic Models)

Computational modeling, particularly through the use of genome-scale metabolic models (GSMMs), provides a systems-level understanding of an organism's metabolic capabilities. wiley.comnih.gov GSMMs are mathematical representations that encompass the known metabolic reactions within an organism, derived from its genomic and biochemical information. wiley.combiorxiv.org These models have become instrumental in predicting cellular phenotypes, guiding metabolic engineering strategies, and analyzing complex network properties. wiley.comd-nb.info

For the study of this compound, GSMMs can map its synthesis and degradation pathways by connecting genes to the specific enzymatic reactions they catalyze. biorxiv.org A GSMM was constructed for the woody plant Quercus suber (cork oak) that explicitly includes this compound and its related metabolites within the suberin monomer synthesis pathway. biorxiv.org This model, iEC7871, comprises 7,871 genes, 6,230 reactions, and 6,481 metabolites distributed across eight cellular compartments. biorxiv.org

Using computational frameworks like Flux Balance Analysis (FBA), these models can calculate the flow of metabolites (fluxes) through the network to predict, for example, the maximum possible production rate of a target compound like this compound under given growth conditions. biorxiv.org By integrating experimental data, such as transcriptomics, GSMMs can be refined into condition-specific models that more accurately reflect the metabolic state of a cell or tissue. nih.govbiorxiv.org This integration allows for the identification of key enzymes and metabolic bottlenecks, providing valuable targets for metabolic engineering to enhance the production of desired fatty acids. d-nb.info The development of advanced modeling toolboxes has streamlined the reconstruction and analysis of these complex networks. wiley.com

Table 2: Selected Reactions for this compound Synthesis in a Genome-Scale Metabolic Model

Reaction ID (example) Reaction Description Associated Gene (example) Substrate(s) Product(s) Cellular Compartment
R01 Fatty Acid Elongation FAE1 C20:0-CoA, Malonyl-CoA C22:0-CoA, CO2 Endoplasmic Reticulum
R02 ω-Hydroxylation CYP86A1 Docosanoic acid, NADPH, O2 This compound, NADP+, H2O Endoplasmic Reticulum
R03 Oxidation to Aldehyde HFADH This compound, NAD+ 22-Oxodocosanoate, NADH Endoplasmic Reticulum
R04 Oxidation to Diacid OFADH 22-Oxodocosanoate, NAD+ Docosanedioate, NADH Endoplasmic Reticulum

This table is a representative illustration based on pathways described in literature. biorxiv.org Specific reaction and gene IDs vary between models.

Biocatalytic and Chemoenzymatic Synthesis for Research Purposes

Enzyme-Mediated Synthesis of this compound and its Derivatives

The synthesis of this compound and other ω-hydroxy fatty acids for research applications increasingly relies on biocatalytic methods due to their high specificity and milder reaction conditions compared to traditional chemical synthesis. nih.gov Enzymes, particularly those from the cytochrome P450 (CYP) monooxygenase family, are highly effective biocatalysts for the terminal (ω) and subterminal (ω-1, ω-2, etc.) hydroxylation of long-chain fatty acids. nih.govrsc.org

Other strategies involve metabolic engineering of the host organism to increase the precursor supply and enhance cofactor regeneration. In Saccharomyces cerevisiae, disrupting competing pathways (e.g., by deleting genes FAA1, FAA4, and POX1) and expressing a P450 enzyme like CYP52M1 from Starmerella bombicola has led to the production of long-chain ω-hydroxy fatty acids. acs.org Fed-batch fermentation of such engineered yeast strains has yielded up to 347 mg/L of C16 and C18 ω-HFAs. acs.org These enzyme-mediated approaches provide a sustainable and efficient route to obtaining specific hydroxy fatty acids for research and as precursors for polymers and other valuable chemicals. nih.govnih.gov

Table 3: Examples of Enzymatic Systems for Hydroxy Fatty Acid Synthesis

Enzyme System Host Organism Substrate(s) Key Product(s) Reference(s)
CYP153A-P450 BM3 fusion Escherichia coli Dodecanoic acid (C12) ω-Hydroxy dodecanoic acid nih.gov
CYP153A33 with CamA/CamB Escherichia coli (whole-cell) C8-C16 Fatty acids C8-C16 ω-Hydroxy fatty acids mdpi.com
CYP52M1 with AtCPR1 Saccharomyces cerevisiae Endogenous C16/C18 fatty acids C16/C18 ω- and ω-1 hydroxy fatty acids acs.org
P450 BM3 (CYP102A1) Escherichia coli (whole-cell) Pentadecanoic acid (C15) 12-, 13-, and 14-Hydroxypentadecanoic acids nih.gov
Ancestral CYP4 enzymes In vitro C12-C20 Fatty acids ω-, ω-1, ω-2 Hydroxy fatty acids rsc.org

In Vitro Reconstitution of Enzymatic Pathways

In vitro reconstitution of enzymatic pathways offers a powerful, cell-free approach for studying and optimizing the synthesis of this compound and other metabolites. nih.gov This methodology involves isolating and combining the necessary enzymes, cofactors, and substrates in a controlled reaction vessel, which allows for detailed investigation of enzyme kinetics, substrate specificity, and reaction mechanisms without the complexities of the cellular environment. nih.govnih.gov

For the hydroxylation of fatty acids by cytochrome P450 enzymes, a typical in vitro reconstitution requires at least three protein components: the P450 enzyme itself, a ferredoxin (Fdx), and a ferredoxin-NADP+ reductase (FdR). nih.govplos.org The FdR transfers electrons from the cofactor NADPH to the Fdx, which in turn shuttles the electrons to the P450 enzyme, activating it to hydroxylate the fatty acid substrate. plos.org

Successful reconstitution has been demonstrated for various P450 systems. For example, the activity of CYP168A1 from Pseudomonas aeruginosa was characterized using an in vitro assay containing the enzyme, spinach ferredoxin, spinach ferredoxin-NADP+ reductase, and NADPH. plos.org In some cases, the native redox partners are unknown or difficult to produce, so surrogate redox proteins from other organisms can be used effectively. nih.govasm.org The cyclosporin (B1163) A hydroxylase CYP-pa1 was successfully reconstituted using redox partners from the cyanobacterium Synechococcus elongatus. nih.gov To improve efficiency and reduce the cost of the expensive NADPH cofactor, an NADPH regeneration system, such as one using glucose-6-phosphate dehydrogenase, is often included in the reaction mixture. plos.orgasm.org

Table 4: Essential Components for a Typical In Vitro P450 Hydroxylation Assay

Component Function Example(s) Reference(s)
P450 Enzyme Catalyzes the hydroxylation reaction. CYP168A1, CYP-pa1, CYP-sb21 nih.govplos.orgasm.org
Redox Partner 1 Electron shuttle protein that directly reduces the P450. Ferredoxin (e.g., from spinach or Synechococcus) nih.govplos.org
Redox Partner 2 Transfers electrons from NADPH to the primary redox partner. Ferredoxin-NADP+ Reductase (FdR) nih.govplos.org
Electron Donor Provides the reducing equivalents for the reaction. NADPH plos.orgasm.org
Substrate The molecule to be hydroxylated. Docosanoic acid, Palmitic acid, Oleic acid plos.orgwindows.net
Cofactor Regeneration System (Optional) Continuously regenerates the electron donor (NADPH). Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase plos.orgasm.org
Membrane Mimic (Optional) Facilitates the interaction of membrane-bound P450s. Dilaurylphosphatidylcholine (DLPC) plos.org

Emerging Research Directions and Future Perspectives

Discovery and Characterization of Novel Enzymes and Metabolic Intermediates

The biosynthetic pathway of 22-hydroxydocosanoate and its subsequent metabolic conversions are complex, involving several classes of enzymes. Recent research has focused on identifying and characterizing these key enzymatic players and the intermediates they produce.

In plants, the synthesis of this compound from its precursor, docosanoic acid, is catalyzed by ω-hydroxylases, primarily from the cytochrome P450 (CYP) superfamily. aocs.orgnih.govnih.gov Studies in Arabidopsis thaliana have been instrumental in elucidating this pathway. Specifically, members of the CYP86 clan have been identified as crucial fatty acid hydroxylases.

CYP86B1 : This enzyme has been demonstrated to be a very long-chain fatty acid hydroxylase responsible for the synthesis of C22 and C24 ω-hydroxyacids and α,ω-dicarboxylic acids, which are characteristic components of root and seed suberin. nih.govnih.govoup.com Knockout mutants of CYP86B1 show a significant reduction in these very-long-chain suberin monomers, confirming the enzyme's specific role. nih.govnih.gov

CYP86A1 : While this enzyme primarily acts on shorter chain fatty acids (≤C20), its overexpression can lead to the production of C16 to C22 suberin monomers, indicating some functional overlap and complexity in the pathway. aocs.orgoup.commdpi.com

Once synthesized, this compound must be incorporated into the growing suberin polymer. The Glycerol-3-Phosphate Acyltransferase (GPAT) family of enzymes is critical for this step.

GPAT5 : This acyltransferase, which is required for suberin biosynthesis in roots and seed coats, exhibits broad substrate specificity. frontiersin.orgmdpi.com It can utilize the acyl-CoA derivatives of C16-C22 ω-hydroxy acids, including this compound, to produce the monoacylglycerol esters that are the building blocks of the suberin polyester (B1180765). frontiersin.orgmdpi.comnih.gov The characterization of GPAT5 has provided strong evidence that fatty acid oxidation precedes the acyl-transfer to glycerol (B35011) in the suberin biosynthetic pathway.

Further metabolism of this compound leads to other important suberin monomers. The pathway involves subsequent oxidation steps, converting the ω-hydroxy acid into an α,ω-dicarboxylic acid.

Metabolic Intermediates : The primary metabolic derivative of this compound is 22-oxodocosanoate , which is then oxidized to docosanedioate (an α,ω-dicarboxylic acid). mdpi.combiorxiv.org These conversions are catalyzed by dehydrogenases. In humans, cytochrome P450 enzymes like CYP4F2, CYP4F3, and CYP4A11 are also capable of oxidizing this compound to 22-oxodocosanoate as part of very long-chain fatty acid metabolism. genecards.orggenecards.org

Table 1: Key Enzymes in this compound Metabolism

Enzyme FamilySpecific EnzymeOrganismFunctionReference
Cytochrome P450CYP86B1Arabidopsis thalianaω-hydroxylation of very-long-chain fatty acids (C22, C24) to produce suberin monomers. nih.govnih.gov
Cytochrome P450CYP86A1Arabidopsis thalianaω-hydroxylation of long-chain fatty acids (≤C20), with some activity on longer chains. aocs.orgmdpi.com
AcyltransferaseGPAT5Arabidopsis thalianaAcylates glycerol-3-phosphate with very-long-chain ω-hydroxy fatty acids for suberin synthesis. frontiersin.orgnih.gov
Cytochrome P450CYP4F2, CYP4F3, CYP4A11Homo sapiensOxidizes this compound to 22-oxodocosanoate. genecards.orggenecards.org

Elucidation of Precise Molecular Mechanisms of Action and Regulation

Understanding how the synthesis and function of this compound are regulated is key to comprehending its role in plant biology. Research has revealed that its production is tightly controlled at the transcriptional level, often in response to developmental cues and environmental stress.

The deposition of suberin, and thus the synthesis of its monomers like this compound, is a highly regulated process. Studies have shown that abiotic stresses such as salinity and drought can induce the expression of suberin biosynthetic genes. frontiersin.orgfrontiersin.orgnih.gov This response leads to increased suberin deposition in roots, which enhances the barrier against passive water loss and the influx of toxic ions like sodium. frontiersin.orgnih.gov

Transcriptional regulation is a key mechanism. MYB-family transcription factors, such as AtMYB41 in Arabidopsis, have been identified as activators of aliphatic suberin synthesis. frontiersin.org Overexpression of these transcription factors can lead to ectopic suberin deposition and the upregulation of biosynthetic genes like the CYPs and GPATs. frontiersin.org

A landmark study combining transcriptomics and metabolomics in green-colored cotton fibers provided a clear example of this regulation. mdpi.com Researchers found that the high accumulation of this compound in these specialized fibers was directly linked to the significant upregulation of two CYP86A1 genes (11- to 15-fold increase) and two CYP86B1 genes (6- to 7-fold increase). mdpi.com This demonstrates a direct molecular link between gene expression and the accumulation of this specific suberin monomer, which contributes to the unique properties of the fiber.

The specificity of enzymes like GPAT5 is another critical regulatory point. The ability of GPAT5 to recognize and use very-long-chain ω-oxidized fatty acids as substrates is a major determinant of suberin's final composition. This substrate specificity ensures that monomers like this compound are efficiently channeled into the polyester synthesis pathway, distinguishing it from the synthesis of other lipid polymers like cutin. mdpi.com

Development of Advanced Integrated Multi-Omics Models for System-Level Understanding

The complexity of metabolic networks requires sophisticated, system-level approaches for full comprehension. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—has become a powerful framework for dissecting pathways like suberin biosynthesis. oup.comresearchgate.net

Multi-omics studies allow researchers to connect changes at the gene level (genomics and transcriptomics) with changes in proteins (proteomics) and metabolites (metabolomics), providing a holistic view of a biological system. plos.orgresearchgate.net

The investigation of green-colored cotton fibers is a prime application of this approach. mdpi.com By integrating transcriptome sequencing with untargeted metabolome analysis, scientists were able to:

Identify Upregulated Genes: Pinpoint the specific CYP86A1 and CYP86B1 genes whose expression was dramatically increased. mdpi.com

Quantify Metabolite Accumulation: Detect and quantify a corresponding increase in suberin and wax biosynthesis metabolites, including this compound and its derivative, docosanedioate, which saw an 11.85-fold increase. mdpi.com

Build a Predictive Model: Establish a strong correlation between the upregulated genes and the accumulated metabolites, providing a clear, system-level model of how genetic regulation leads to a specific chemical phenotype. mdpi.com

Table 2: Upregulated Suberin/Wax Metabolites in Green Cotton Fiber (G24 vs. W24)

MetaboliteFold ChangeReference
Docosanedioate11.85 mdpi.com
22-Oxo-docosanoate2.84 mdpi.com
This compound2.67 mdpi.com
18-Hydroxyoleate3.80 mdpi.com
Hexadecanedioate3.24 mdpi.com

Similarly, recent work on the cork oak, Quercus suber, has led to the development of the first multi-tissue, genome-scale metabolic model for a woody plant. plos.org This model integrates transcriptomics data to simulate the metabolism in different tissues, including the phellogen where cork and suberin are produced. biorxiv.orgplos.org Such models are invaluable for analyzing the pathways that synthesize suberin monomers like this compound and for identifying potential enzymatic targets for future research and biotechnological applications. plos.org

Targeted Biotechnological Applications in Plant Engineering for Enhanced Trait Development

The knowledge gained from fundamental research into this compound and suberin biosynthesis is paving the way for targeted biotechnological applications. By manipulating the genes involved, there is significant potential to engineer plants with enhanced agricultural and industrial traits. wiley.comoup.com

The primary goal of such engineering is often to improve plant resilience to environmental stress. frontiersin.orgnih.gov Since suberin barriers in roots are critical for controlling water loss and preventing the uptake of toxic salts, enhancing suberin deposition is a promising strategy for developing drought- and salt-tolerant crops. frontiersin.orgnih.govmdpi.com

Gene Targets : The identified biosynthetic genes, such as CYP86B1 and GPAT5, are prime targets for genetic modification. nih.govnih.gov Overexpressing these genes could potentially increase the amount of suberin and its very-long-chain fatty acid components like this compound, thereby strengthening the root's protective barrier.

Regulatory Factors : Manipulating transcription factors that control the entire suberin pathway offers another powerful approach to enhancing these desirable traits in a coordinated manner. frontiersin.org

Beyond stress tolerance, there is potential for developing plants as bio-factories for valuable chemicals. Suberin monomers, including this compound, can be used as building blocks for the synthesis of bioplastics and other high-value polymers. wiley.comnih.gov Engineering plants to overproduce and accumulate these compounds could provide a renewable and sustainable source of industrial raw materials. The work on green cotton fibers, where suberin composition is linked to a specific color trait, also highlights the potential to engineer plants for novel material properties. mdpi.com

Ecological and Environmental Significance in Biogeochemical Cycles and Organic Matter Research

The chemical nature of this compound, as a constituent of the suberin polymer, gives it significant roles beyond the individual plant, extending to ecosystem-level processes, particularly in soil science and global biogeochemical cycles.

Suberin is known to be a highly recalcitrant biopolymer, meaning it resists degradation by soil microbes. ualberta.ca This stability has profound implications for soil organic matter (SOM). As suberized plant tissues, especially roots, die and decompose, these recalcitrant molecules persist in the soil for long periods. frontiersin.org

Contribution to Soil Organic Matter : The aliphatic components of suberin, including this compound, are a significant and stable component of SOM. They contribute to the long-term pool of carbon stored in soils, which is crucial for soil health, fertility, and water retention. ualberta.catum.denih.gov

Biomarker for Organic Matter Source : Because of their stability and specific origin in plant roots, suberin monomers like this compound and its derivatives serve as valuable chemical biomarkers. ualberta.cawm.edu Soil scientists can analyze the concentration of these compounds in soil profiles to trace the input of organic matter from plant roots versus above-ground litter (leaves and stems). This helps in modeling carbon and nutrient cycling within ecosystems. ualberta.ca

The persistence of suberin-derived carbon in soils means it plays a role in the global carbon cycle. umn.edu By sequestering atmospheric carbon dioxide into a stable, long-lasting biopolymer that becomes part of the soil carbon pool, suberin contributes to a natural mechanism of carbon storage. Understanding the factors that control suberin production in major ecosystems is therefore relevant for predicting how terrestrial ecosystems will respond to and influence climate change.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.